

# (3-Fluorophenyl)methanethiol: A Versatile Building Block in Modern Research

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## Compound of Interest

Compound Name: (3-Fluorophenyl)methanethiol

Cat. No.: B1334229

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**(3-Fluorophenyl)methanethiol**, a sulfur-containing organic compound, is emerging as a significant building block in various scientific domains, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the fluorine atom and the reactive thiol group, make it a valuable precursor for the development of novel molecules with diverse biological activities and material properties. This technical guide provides an in-depth overview of the potential applications of **(3-Fluorophenyl)methanethiol**, focusing on its role in the synthesis of enzyme inhibitors and as a versatile reactant in organic chemistry.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **(3-Fluorophenyl)methanethiol** is essential for its effective application in research and development. The key properties are summarized in the table below.

Property	Value	Source
CAS Number	40096-23-9	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FS	[1]
Molecular Weight	142.19 g/mol	[1]
Boiling Point	177.5 °C at 760 mmHg	[2]
Density	1.13 g/cm <sup>3</sup>	[2]
Flash Point	61.2 °C	[2]
LogP	2.25550	[2]

## Applications in Medicinal Chemistry: Inhibition of Aldehyde Dehydrogenase 1A (ALDH1A)

One of the most promising applications of **(3-Fluorophenyl)methanethiol** is in the development of inhibitors for Aldehyde Dehydrogenase 1A (ALDH1A), a family of enzymes implicated in cancer cell survival and resistance to chemotherapy. Overexpression of ALDH1A is a hallmark of cancer stem cells, making it a critical target for novel anti-cancer therapies.

## Synthesis of ALDH1A Inhibitors

**(3-Fluorophenyl)methanethiol** serves as a key nucleophile in the synthesis of potent ALDH1A inhibitors. In a documented synthetic route, it is reacted with a chlorinated pyrimidine derivative to introduce the (3-fluorobenzyl)thio moiety, a critical pharmacophore for enzyme inhibition.

This protocol describes the nucleophilic aromatic substitution reaction where **(3-Fluorophenyl)methanethiol** displaces a chlorine atom on the pyrimidine ring.

Materials:

- 1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- (3-Fluorophenyl)methanethiol**
- n-Butanol

- Argon gas

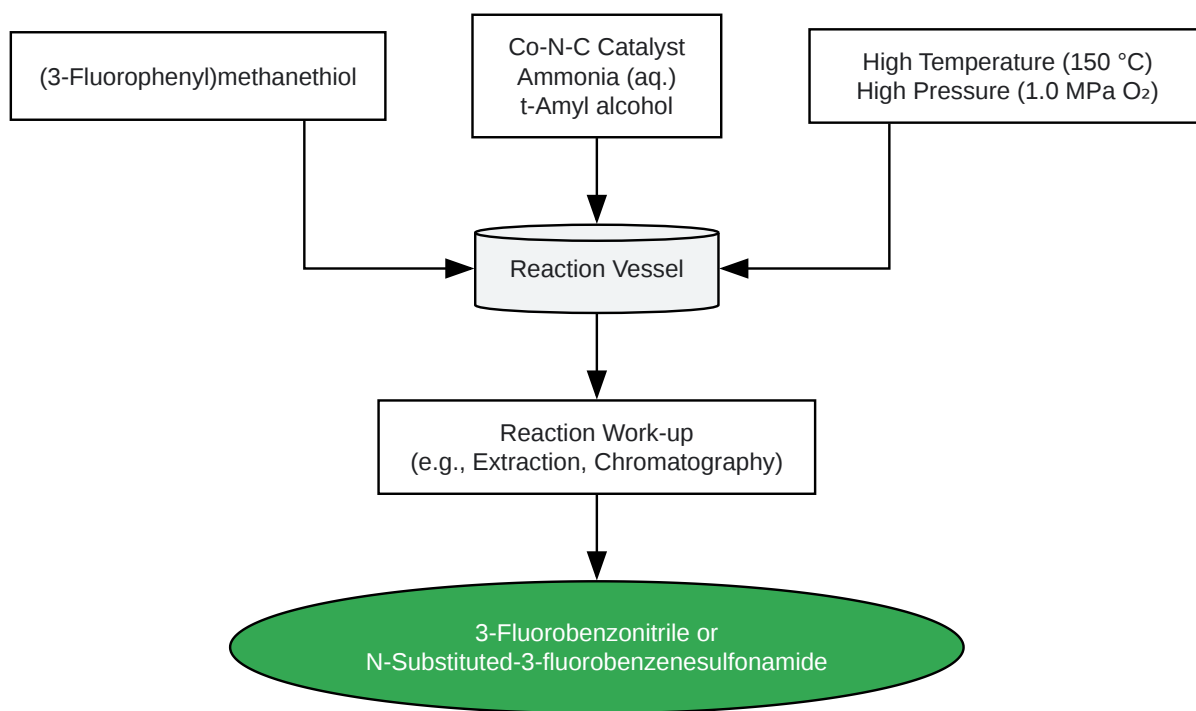
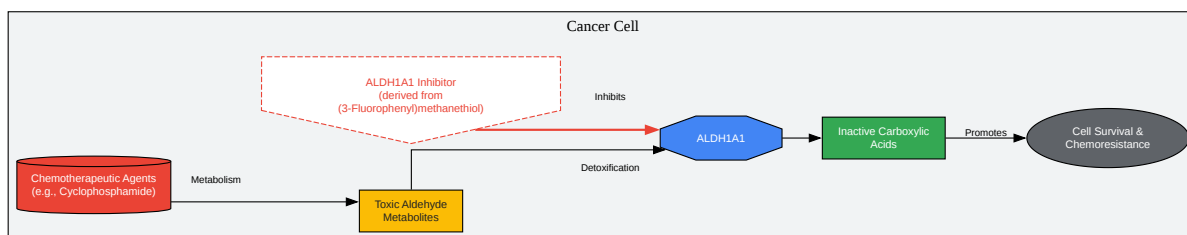
Procedure:

- A mixture of 1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (288 mg, 1.0 mmol, 1.0 equiv), **(3-fluorophenyl)methanethiol** (0.4 ml, 3.3 mmol), and 3 mL of n-butanol is prepared in a microwave synthesizer tube.
- The headspace of the tube is purged with Argon gas.
- The tube is capped and heated to 170 °C in a microwave synthesizer for 48 hours.
- Upon cooling, a white precipitate forms.
- The precipitate is collected by filtration and washed with water and hexanes to afford the titled compound.

Yield: 300 mg, 1.04 mmol, 64% yield.

## Signaling Pathway of ALDH1A in Chemotherapy Resistance

The inhibition of ALDH1A is a strategic approach to overcome chemotherapy resistance in cancer cells. The following diagram illustrates the role of ALDH1A in this process and the point of intervention by inhibitors synthesized using **(3-Fluorophenyl)methanethiol**.



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## References

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